Sodium pivalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

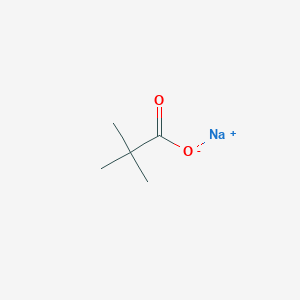

Sodium pivalate, with the chemical formula C5H9NaO2, is a compound used in various chemical synthesis processes and as a reagent in organic chemistry. It is the sodium salt of pivalic acid, characterized by its carboxylate functional group attached to a methyl-branched carbon chain . This compound is commonly employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and compatibility with a wide range of reaction conditions .

作用機序

- MRs are steroid receptors secreted by the adrenal cortex, essential for regulating various metabolic processes, including electrolyte balance .

- The binding results in genetic transcription of cellular DNA to messenger RNA, leading to downstream effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Sodium pivalate interacts with various biomolecules in the body. One of the key interactions is with carnitine, a molecule that plays a crucial role in energy metabolism . This compound can decrease tissue carnitine concentration, potentially leading to impaired energy metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to energy metabolism. By decreasing carnitine concentration, this compound can affect the function of mitochondria, the powerhouses of the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase I (CPT I), potentially leading to changes in energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study found that short-term administration of this compound led to a significant decrease in mitochondrial respiration on pyruvate/malate . Despite these changes in energy metabolism, no depression in cardiac function was observed during ischemia–reperfusion injury .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In one study, Wistar rats received this compound (40 mM) in their drinking water for 14 days . The study found that this dosage of this compound decreased carnitine concentration in the myocardium by 37% .

Metabolic Pathways

This compound is involved in the metabolism of carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as CrAT and CPT I, potentially leading to changes in metabolic flux or metabolite levels .

Subcellular Localization

Given its effects on mitochondrial function, it is likely that it may be localized to the mitochondria, where it can influence energy metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Sodium pivalate can be synthesized through the reaction of pivalic acid with sodium hydroxide. The reaction proceeds as follows:

(CH3)3CCO2H+NaOH→(CH3)3CCO2Na+H2O

This reaction typically occurs in an aqueous medium at room temperature .

Industrial Production Methods: On an industrial scale, this compound is produced by the neutralization of pivalic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product .

化学反応の分析

Types of Reactions: Sodium pivalate undergoes various chemical reactions, including:

Substitution Reactions: this compound can react with alkyl halides to form esters.

Oxidation Reactions: It can be oxidized to form pivalic acid.

Reduction Reactions: this compound can be reduced to form pivalaldehyde.

Common Reagents and Conditions:

Substitution Reactions: Typically involve alkyl halides and are carried out in the presence of a base.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed:

Esters: Formed from substitution reactions.

Pivalic Acid: Formed from oxidation reactions.

Pivalaldehyde: Formed from reduction reactions.

科学的研究の応用

Pharmacological Applications

Prodrug Development

Sodium pivalate is utilized in the synthesis of prodrugs, which are chemically modified drugs that enhance oral bioavailability. Notable examples include cefetamet pivoxil and pivampicillin, where this compound helps improve absorption and therapeutic efficacy . This application is critical in developing medications that require enhanced bioavailability for effective treatment.

Carnitine Deficiency Studies

Research indicates that this compound can induce secondary carnitine deficiency, making it a useful tool for studying metabolic disorders related to carnitine levels. In animal studies, administration of this compound resulted in significantly reduced carnitine concentrations in plasma and tissues, mimicking conditions observed in human organic acidurias . This characteristic allows researchers to investigate the physiological impacts of carnitine deficiency and potential therapeutic interventions.

Biochemical Research

Metabolic Studies

This compound has been employed in various metabolic studies to assess its effects on cardiac function and energy metabolism. For instance, studies have shown that this compound treatment alters cardiac substrate utilization without compromising functional capacity. Specifically, it increases glucose oxidation while decreasing cardiac carnitine content . These findings are crucial for understanding how metabolic shifts can affect heart health.

Effects on Mitochondrial Function

In investigations focused on mitochondrial energy metabolism, this compound administration has been linked to impaired cardiac functionality due to its impact on mitochondrial dynamics. Short-term high-dose administration has shown detrimental effects on energy metabolism in cardiac tissues . Such insights are valuable for exploring the relationship between mitochondrial function and cardiovascular health.

Toxicological Assessments

This compound's safety profile has been assessed through various toxicological studies. It is classified as having specific target organ toxicity, particularly concerning respiratory tract irritation and skin corrosion/irritation . Understanding these toxicological properties is essential for ensuring safe handling and application in laboratory settings.

Industrial Applications

Pharmaceutical Manufacturing

Due to its stability and compatibility with various chemical processes, this compound is commonly used in pharmaceutical manufacturing. It serves as a building block for synthesizing various active pharmaceutical ingredients (APIs) and excipients . Its role in drug formulation underscores its importance in the pharmaceutical industry.

Agrochemical Production

This compound is also employed in the production of agrochemicals. Its chemical stability allows it to be used as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural productivity while ensuring safety standards are met.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmacology | Prodrug development (e.g., cefetamet pivoxil) | Enhances oral bioavailability |

| Metabolic Research | Induces secondary carnitine deficiency | Mimics human organic acidurias |

| Cardiac Function Studies | Alters substrate utilization without functional loss | Increases glucose oxidation; decreases carnitine content |

| Toxicology | Safety assessments | Classified as respiratory irritant; skin corrosion risk |

| Industrial Manufacturing | API synthesis; agrochemical production | Stability makes it valuable for drug formulation |

Case Studies

- Study on Carnitine Deficiency : In a controlled experiment involving rats treated with this compound, researchers observed significant changes in plasma beta-hydroxybutyrate levels compared to controls, indicating altered lipid metabolism during fasting conditions .

- Cardiac Function Assessment : A study measuring the impact of this compound on isolated rat hearts demonstrated increased glucose oxidation rates alongside decreased carnitine content, providing insights into metabolic adaptations under carnitine-deficient conditions .

類似化合物との比較

- Sodium acetate

- Sodium propionate

- Sodium butyrate

Comparison: Sodium pivalate is unique due to its branched methyl groups, which confer greater steric hindrance and stability compared to linear carboxylates like sodium acetate and sodium propionate . This increased stability makes this compound particularly useful in reactions requiring harsh conditions or prolonged reaction times .

特性

CAS番号 |

1184-88-9 |

|---|---|

分子式 |

C5H10NaO2 |

分子量 |

125.12 g/mol |

IUPAC名 |

sodium;2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

InChIキー |

GYDBFRBGTUUSBC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

異性体SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

正規SMILES |

CC(C)(C)C(=O)O.[Na] |

Key on ui other cas no. |

1184-88-9 |

ピクトグラム |

Irritant |

関連するCAS |

75-98-9 (Parent) |

同義語 |

2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。